molecular formula C3H7ClN2O B8468444 2-Chloro-N-hydroxy-propionamidine

2-Chloro-N-hydroxy-propionamidine

Cat. No.: B8468444
M. Wt: 122.55 g/mol
InChI Key: XFMZRQQRAWXSBD-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-propionamidine is a substituted amidine derivative characterized by a propionamidine backbone with a hydroxyl (-OH) group and a chlorine atom at the 2-position. Amidine functional groups are known for their nucleophilic and catalytic properties, particularly in organic synthesis and pharmaceutical applications . The chlorine substituent likely enhances electrophilicity, while the hydroxyl group may improve solubility or hydrogen-bonding interactions, influencing reactivity and stability.

Properties

IUPAC Name

2-chloro-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c1-2(4)3(5)6-7/h2,7H,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMZRQQRAWXSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-hydroxy-propionamidine has been studied for its role as a precursor in the synthesis of bioactive compounds. One notable application is in the preparation of famotidine, an anti-ulcer agent. The synthesis process involves the reaction of this compound with other reagents to yield derivatives that exhibit pharmacological activity. This compound's structural features make it suitable for modifications that enhance biological activity or target specificity .

Antifungal Research

Recent studies have indicated that compounds related to this compound possess antifungal properties. For instance, research has demonstrated that derivatives can inhibit the growth of fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for these derivatives ranged from 128 to 256 µg/mL, showcasing significant antifungal activity. Additionally, these compounds were effective in disrupting biofilm formation, which is critical for treating chronic fungal infections .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its chlorinated structure allows for further chemical modifications that can lead to the development of new pharmaceuticals or agrochemicals. The ability to introduce various functional groups through nucleophilic substitution reactions enhances its utility in synthetic chemistry .

Case Study 1: Synthesis and Antifungal Activity

A study investigated the antifungal activity of a series of derivatives synthesized from this compound against resistant strains of Candida. The results showed that certain derivatives not only inhibited fungal growth but also disrupted pre-formed biofilms, indicating their potential as therapeutic agents against resistant fungal infections.

Compound NameMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
Derivative A12851292
Derivative B256102487

Case Study 2: Pharmacological Development

In another investigation, researchers focused on modifying the structure of this compound to enhance its efficacy as an anti-ulcer agent. The study highlighted the importance of specific substitutions at the nitrogen atom to improve binding affinity to target enzymes involved in gastric acid secretion.

Comparison with Similar Compounds

Key Observations:

  • Electrophilic Reactivity : The chloro group in this compound may render it more reactive in nucleophilic substitutions compared to dimethyl-substituted analogs like N-(3-hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamidine .
  • Solubility : The hydroxyl group could improve aqueous solubility relative to purely hydrophobic analogs (e.g., Prilocaine derivatives) .
  • Catalytic Utility : Amidine-based catalysts (ABCs) in rely on amidine basicity for epoxide ring-opening reactions. The hydroxyl group in this compound might modulate acidity or coordination behavior, differentiating its catalytic profile .

Analytical Methods:

  • HPLC/FTIR : Used for purity assessment and functional group identification in related amidines .
  • Melting Range Analysis : Critical for verifying crystalline purity, as applied to Prilocaine derivatives .

Preparation Methods

Synthesis of 1,3-Dimethyl Malonamidine Dihydrochloride

Malononitrile (66 g), anhydrous methanol (204.8 g), and acetyl chloride (353.25 g) are reacted at 10–15°C for 8 hours. The molar ratio of malononitrile:methanol:acetyl chloride is maintained at 1:6:5.3. Post-reaction filtration under nitrogen yields 1,3-dimethyl malonamidine dihydrochloride.

Cyanamide Reaction

The dihydrochloride intermediate is combined with sodium bicarbonate (20 g), sodium hydroxide (30 g), and cyanamide (50% solution, 110 g) at −5–0°C. The pH is adjusted to 5–7, and the mixture is heated to 18°C for 10 hours, yielding 131 g of 3-amino-3-methoxy-N-cyano-2-propionamidine.

Final Chlorination

Methanol (620 g) and hydrogen chloride gas (110 g) are introduced to the intermediate at 5°C. After 2 hours, solvent evaporation (80%) and cooling to 5°C precipitate 143.84 g of 2-chloro-4,6-dimethoxypyrimidine (99.6% purity, 82.1% yield).

Table 1: Reaction Conditions and Yields (CN107759528B)

StepTemperature (°C)Key ReagentsYield (%)Purity (%)
Dihydrochloride formation10–15Malononitrile, Acetyl chloride
Cyanamide coupling−5–18Cyanamide, Sodium bicarbonate8598.5
Chlorination5Hydrogen chloride, Methanol82.199.6

Salt Formation with Composite Solvents

Malononitrile (56 g), methanol (64 g), and a composite solvent (350 g; e.g., dimethylformamide and petroleum ether) are pressurized with hydrogen chloride (5 atm) at −15°C. This yields 173 g of dimethyl propylenediimine dihydrochloride.

Cyanamide Reaction and Condensation

ParameterCN107759528BCN1467206A
Solvent SystemMethanolComposite solvents
Reaction PressureAmbient5 atm
Final Product Purity99.6%99%
Overall Yield82.1%75–78%

Critical Analysis of Challenges and Optimizations

Temperature Sensitivity

Both methods require strict temperature control. For example, dihydrochloride formation in CN107759528B fails above 20°C due to side reactions, while the composite solvent method (CN1467206A) mandates subzero temperatures to prevent solvent degradation.

Solvent Selection Impact

The use of methanol in CN107759528B simplifies purification but limits scalability due to volatility. In contrast, composite solvents in CN1467206A improve intermediate stability but increase costs.

Yield-Limiting Factors

  • Incomplete cyanamide coupling : Residual moisture in CN107759528B reduces yields by 5–7%.

  • Solvent evaporation losses : Over-evaporation (>95%) in the final step of CN1467206A diminishes crystal recovery .

Q & A

Basic: What synthetic strategies ensure high-purity 2-Chloro-N-hydroxy-propionamidine?

Methodological Answer:
To synthesize this compound, consider coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation, as used in analogous hydroxamic acid syntheses . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1H^1H-NMR (400 MHz, DMSO-d6) to detect residual solvents or unreacted intermediates. For hydroxylamine incorporation, employ N-hydroxysuccinimide esters under anhydrous conditions .

Advanced: How to resolve enantiomeric impurities in this compound?

Methodological Answer:
Enantiomeric resolution requires chiral HPLC (e.g., Chiralpak® IA column, isocratic elution with hexane:isopropanol 90:10) to separate stereoisomers . For crystallographic confirmation, use the Flack x parameter in SHELXL to assess absolute configuration, as it avoids false chirality-polarity indications common in near-centrosymmetric structures . Pair this with circular dichroism (CD) spectroscopy to correlate optical activity with crystallographic data.

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to confirm chloro and hydroxypropionamidine moieties. Look for characteristic NH-OH proton signals at δ 10.5–11.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 152.0352 for C3_3H7_7ClN2_2O) .
  • Infrared (IR) Spectroscopy : Detect N–O (950–1100 cm1^{-1}) and C–Cl (550–750 cm1^{-1}) stretches .

Advanced: How to address crystallographic refinement challenges for this compound?

Methodological Answer:
For small-molecule X-ray diffraction:

  • Use SHELXL for least-squares refinement, leveraging its robustness for high-resolution data .
  • Apply ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles (e.g., C–Cl bond ~1.74 Å; N–O ~1.45 Å) .
  • Check for twinning using the Rint_{\text{int}} metric; if >0.05, employ SHELXD for structure solution .
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON .

Basic: How to assess the stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen atmosphere (heating rate 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
  • Solution Stability : Store in anhydrous DMSO at –20°C; monitor hydrolysis via HPLC (C18 column, 0.1% TFA in H2_2O:MeOH) over 7 days .

Advanced: How to design enzyme inhibition assays using this compound?

Methodological Answer:

  • Target Selection : Focus on metalloenzymes (e.g., histone deacetylases) due to hydroxamic acid’s chelation properties .
  • Kinetic Assays : Use fluorescence quenching (e.g., Zincon reagent for Zn2+^{2+}) to measure IC50_{50} values.
  • Control Experiments : Compare with known inhibitors (e.g., SAHA) and validate specificity via competitive binding assays .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism®) to calculate Ki_i and assess non-competitive vs. uncompetitive inhibition.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation (P264, P305+P351+P338 per SDS guidelines) .
  • Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced: How to analyze contradictory crystallographic and spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare X-ray bond lengths with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set).
  • Dynamic Effects : Use 1H^1H-NMR variable-temperature studies to detect conformational flexibility conflicting with static crystallographic models .
  • Twinned Data : Re-process with SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

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